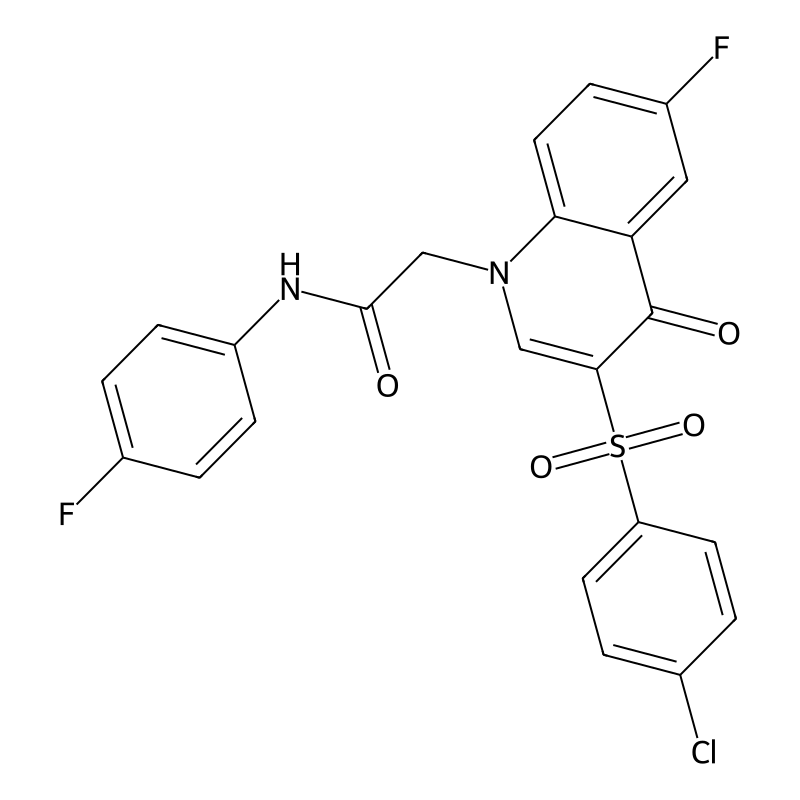

2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Here's how we can approach this:

- Chemical Databases: Searching through scientific databases like PubChem and SciFinder [SciFinder chemical database] revealed no entries for this specific compound. This suggests it might be a novel molecule or one not yet studied extensively.

- Literature Search: A comprehensive search of scientific literature using keywords like the compound name, its structure, and potential bioactivity yielded no relevant results. This further strengthens the idea that this compound is not currently a focus of scientific research.

The compound 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic organic molecule belonging to the class of quinoline derivatives. Its structure is characterized by a quinoline core with multiple functional groups, including a chlorobenzenesulfonyl moiety and a fluorine atom. The molecular formula for this compound is , and its molecular weight is approximately 498.95 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for developing therapeutic agents.

The chemical reactivity of 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves various reactions typical of quinoline derivatives. These include nucleophilic substitutions and electrophilic aromatic substitutions, particularly due to the presence of electron-withdrawing groups such as the chlorobenzenesulfonyl group. The synthesis typically requires controlled conditions, including specific solvents and temperatures, to achieve high yields and purity .

Research into the biological activity of this compound suggests potential therapeutic effects. It has been investigated for its ability to interact with various biological targets, including enzymes and receptors. The compound may inhibit specific enzyme activities or modulate receptor signaling pathways, which could lead to beneficial pharmacological effects. For instance, it has shown promise in inhibiting certain enzymes involved in disease pathways .

The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves several steps:

- Formation of the Quinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Sulfonyl Group: The chlorobenzenesulfonyl group is introduced via sulfonation reactions.

- Fluorination: The fluorine atom is added through electrophilic fluorination methods.

- Acetamide Formation: The final step involves the attachment of the N-(4-fluorophenyl)acetamide moiety.

Each step requires careful optimization to ensure high yields and desired purity levels .

This compound has several applications across various fields:

- Medicinal Chemistry: It serves as a potential lead compound for developing new therapeutic agents due to its unique structure and biological activity.

- Pharmaceutical Research: It can be used in drug discovery programs aimed at identifying new treatments for diseases influenced by the target enzymes or pathways it interacts with.

- Chemical Biology: The compound may be utilized in studies investigating enzyme mechanisms or receptor interactions .

Studies on the interactions of 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide with biological targets have revealed that it can bind to specific enzymes or receptors, modulating their activity. This interaction may involve occupying active sites or altering signaling pathways, which is crucial for understanding its therapeutic potential and guiding future drug design efforts .

Several compounds share structural similarities with 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide. Below is a comparison highlighting their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | Benzenesulfonyl group instead of chlorobenzenesulfonyl | Different electronic properties due to methoxy substitution |

| 2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide | Contains chloro and fluorine substituent | Enhanced reactivity due to halogen presence |

| 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | Similar sulfonyl group but different aromatic amine | Potentially different biological activity due to methoxy group |

The uniqueness of 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups and structural features. The presence of both fluorine and a chlorobenzenesulfonyl group contributes to its distinct reactivity and biological profile compared to similar compounds. This unique structure may influence its binding affinity and selectivity toward biological targets, making it a valuable candidate for further research and development .